![molecular formula C11H18N4 B1484097 6-(2,6-Dimethylpiperidin-1-yl)pyridazin-3-amine CAS No. 2098097-75-5](/img/structure/B1484097.png)
6-(2,6-Dimethylpiperidin-1-yl)pyridazin-3-amine
Overview
Description
Molecular Structure Analysis
The molecular structure of “6-(2,6-Dimethylpiperidin-1-yl)pyridazin-3-amine” consists of a pyridazine ring attached to a piperidine ring. The pyridazine ring is a six-membered ring with two nitrogen atoms, and the piperidine ring is a six-membered ring with one nitrogen atom .Scientific Research Applications
Medicine: Antihypertensive and Diuretic Applications
The pyridazine derivative is structurally similar to clopamide, a diuretic and antihypertensive drug . It’s plausible that 6-(2,6-Dimethylpiperidin-1-yl)pyridazin-3-amine could be explored for similar pharmacological activities, potentially offering new avenues for treating conditions like hypertension and edema.
Biotechnology: Enzyme Inhibition
Pyridazine derivatives have been shown to possess a wide range of biological activities, including enzyme inhibition . This compound could be used in biotechnological research to study its effects on various enzymes, which could lead to the development of new therapeutic agents.
Agriculture: Herbicidal Properties
The pyridazinone scaffold, to which this compound belongs, is known for its herbicidal properties . Research into the agricultural applications of 6-(2,6-Dimethylpiperidin-1-yl)pyridazin-3-amine could lead to the development of new herbicides.
Pharmacology: Anticancer Research
Pyridazine derivatives have shown anticancer properties . This compound could be investigated for its efficacy against certain types of cancer cells, contributing to the field of oncology.
Mechanism of Action
Target of Action
Pyridazine derivatives, which include this compound, have been shown to interact with a range of biological targets and physiological effects .
Mode of Action
It is known that pyridazine derivatives can exhibit a wide range of pharmacological activities, suggesting diverse modes of action .
Biochemical Pathways
Pyridazine derivatives have been associated with various anticipated biological properties, indicating that they may interact with multiple biochemical pathways .
Result of Action
Pyridazine derivatives have been shown to possess a wide range of pharmacological activities, such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .
properties
IUPAC Name |
6-(2,6-dimethylpiperidin-1-yl)pyridazin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4/c1-8-4-3-5-9(2)15(8)11-7-6-10(12)13-14-11/h6-9H,3-5H2,1-2H3,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWOLWAGUSZRUNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1C2=NN=C(C=C2)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2,6-Dimethylpiperidin-1-yl)pyridazin-3-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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